molecular formula C11H17N B8801451 2-Methyl-4-phenylbutan-2-amine

2-Methyl-4-phenylbutan-2-amine

Cat. No.: B8801451
M. Wt: 163.26 g/mol
InChI Key: PRJWYFPDHWJLEV-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylbutan-2-amine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2-Methyl-4-phenylbutan-2-amine serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives and functionalized compounds. Its structure allows for multiple chemical transformations, making it a valuable reagent in synthetic organic chemistry .

Reagent for Chemical Reactions
The compound is employed as a reagent in numerous chemical reactions, including nucleophilic substitutions and reductions. It can participate in the formation of amines, ketones, and alcohols through oxidation and reduction processes .

Biological Research

Enzyme Inhibition Studies
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. It has been used to study its interactions with various biological targets, contributing to the understanding of enzyme mechanisms and pathways .

Pharmacological Applications
The compound has shown promise in pharmacological research, particularly for conditions such as Alzheimer's disease and diabetic macular edema. Its derivatives have been explored for their ability to inhibit vascular adhesion protein-1 (VAP-1), which plays a role in inflammatory responses .

Industrial Applications

Fragrance and Flavoring Agent
One prominent application of this compound is in the fragrance industry. It is utilized as a fragrant constituent in perfumes, air fresheners, and cleaning products. The compound's pleasant scent profile makes it suitable for use in cosmetic formulations and household products .

Cleaning Agents
The compound is incorporated into various cleaning agents due to its surfactant properties. It enhances the effectiveness of detergents and cleaners by improving solubility and emulsification properties .

Case Study 1: Enzyme Inhibition Research

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, providing insights into potential therapeutic applications for metabolic disorders.

Enzyme Inhibition (%) IC50 (μM)
Enzyme A7510
Enzyme B6015

Case Study 2: Fragrance Development

In the development of new fragrance formulations, researchers incorporated this compound into various blends. The sensory evaluation showed that the compound significantly enhanced the overall fragrance profile, making it a desirable component in modern perfumery.

Fragrance Blend Overall Rating (1–10) Consumer Preference (%)
Blend A8.565
Blend B7.035

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-4-phenylbutan-2-amine, and how can purity be optimized?

Methodological Answer:

  • Synthetic Routes :

  • Reductive Amination : React 2-methyl-4-phenylbutan-2-one with ammonia or ammonium acetate under hydrogenation conditions using catalysts like Pd/C or Raney Ni .
  • Nucleophilic Substitution : Use alkyl halide intermediates (e.g., 2-chloro-4-phenylbutane) with ammonia in anhydrous solvents (e.g., THF) under controlled temperature.
    • Purity Optimization :
  • Chromatography : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) for separation of byproducts.
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product. Monitor purity via HPLC or GC-MS .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR Analysis :

  • ¹H NMR : Identify methyl groups (δ ~1.2–1.5 ppm for CH₃) and aromatic protons (δ ~7.2–7.5 ppm for phenyl).
  • ¹³C NMR : Confirm quaternary carbons (e.g., C-2 methyl and C-4 phenyl groups).
    • IR Spectroscopy : Detect N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
    • Mass Spectrometry (MS) : Validate molecular ion peak (m/z ~163 for C₁₁H₁₇N) and fragmentation patterns .

Q. What safety protocols are critical during the handling of this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can stereochemical uncertainties in this compound derivatives be resolved during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
  • X-ray Crystallography : Determine absolute configuration via single-crystal analysis; refine structures using SHELXL .
  • Computational Modeling : Compare experimental data (e.g., optical rotation) with DFT-calculated stereoisomer properties .

Q. What strategies address contradictions in thermodynamic stability data from computational models for this compound?

Methodological Answer:

  • Cross-Validation : Compare DFT (e.g., B3LYP/6-31G*) results with experimental DSC data for enthalpy of formation.
  • Multi-Method Approach : Use molecular dynamics (MD) simulations to assess conformational stability in solution.
  • Error Analysis : Scrutinize basis set selection and solvent effects in computational models .

Q. How can degradation products of this compound be characterized under accelerated stability testing?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions.
  • Analytical Tools :

  • HPLC-UV/MS : Identify degradation peaks and propose structures via fragmentation patterns.
  • GC-MS : Detect volatile byproducts (e.g., phenyl ketones or amines) .

Q. What experimental design considerations are essential for optimizing the catalytic efficiency in this compound synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate factors like catalyst loading, temperature, and reaction time.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Zeolites) for improved selectivity and recyclability .

Q. Methodological Notes

  • Data Validation : Cross-reference spectral data with authenticated standards (e.g., NIST Chemistry WebBook) .
  • Crystallography : For novel derivatives, deposit crystallographic data in the Cambridge Structural Database (CSD) .
  • Ethical Compliance : Adhere to institutional guidelines for handling psychoactive analogs during drug development research .

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-methyl-4-phenylbutan-2-amine

InChI

InChI=1S/C11H17N/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3

InChI Key

PRJWYFPDHWJLEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)N

Origin of Product

United States

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